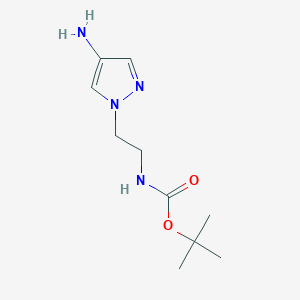

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Vue d'ensemble

Description

“tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate” is a chemical compound. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various compounds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of related carbamate derivatives often involves reactions with amines and carbonyl compounds to form intermediates crucial for further chemical modifications. For instance, the preparation of tert-butyl carbamate derivatives from aminosilanes showcases the flexibility of these compounds in undergoing metalation reactions between silicon and nitrogen, which could be pivotal for synthesizing tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate-like structures (Sieburth, Somers, & O'hare, 1996).

Reactivity and Applications

The reactivity of tert-butyl carbamate derivatives with various electrophiles has been explored, demonstrating the chemoselective transformation of amino protecting groups. This reactivity is fundamental for constructing complex molecules, highlighting the compound's potential as a versatile intermediate in organic synthesis (Sakaitani & Ohfune, 1990).

Material Science and Photoluminescence

In material science, carbazole derivatives, closely related to tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, have been investigated for their photoluminescence and amplified spontaneous emission properties. Such studies are integral to developing new organic materials for electronic and photonic applications (Pervenecka et al., 2018).

Advanced Organic Synthesis

Furthermore, tert-butyl carbamate derivatives serve as precursors in the synthesis of biologically active compounds, illustrating the compound's role in facilitating complex synthetic pathways. This aspect is exemplified by the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an intermediate in pharmaceutical development (Zhao et al., 2017).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that the compound may interact with a wide range of biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Given its structural similarity to other compounds used in pharmaceutical synthesis , it’s likely that it may affect a variety of biochemical pathways.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds can lead to a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5,11H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNYWSBHIXKFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)

![Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide](/img/structure/B2924278.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)

![{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2924289.png)

![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)